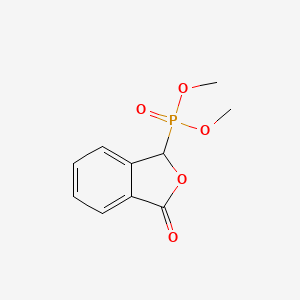

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound reflects the complex structural arrangement of functional groups within this molecule, requiring careful application of International Union of Pure and Applied Chemistry naming conventions for both heterocyclic and organophosphorus compounds. The compound is officially registered under Chemical Abstracts Service number 61260-15-9, with the molecular formula C₁₀H₁₁O₅P and a precisely determined molecular weight of 242.17 grams per mole. The systematic name accurately describes the presence of the dimethyl phosphonate functional group attached to the carbon-1 position of the 3-oxo-1,3-dihydroisobenzofuran ring system.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 3-dimethoxyphosphoryl-3H-2-benzofuran-1-one and dimethyl (1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate, reflecting different approaches to systematically describing the same molecular structure. The European Community number 964-929-1 provides additional regulatory identification, while the unique ingredient identifier F7Q5H4GD72 serves as an unambiguous reference within pharmaceutical databases. These multiple naming conventions demonstrate the importance of this compound across various scientific and regulatory contexts.

Structural elucidation studies have employed nuclear magnetic resonance spectroscopy to definitively characterize the molecular architecture of this compound. Proton nuclear magnetic resonance data recorded in deuterated dimethyl sulfoxide reveals characteristic signals at 3.62 parts per million (doublet, coupling constant 8 hertz, 3 hydrogens), 3.86 parts per million (doublet, coupling constant 12 hertz, 3 hydrogens), 6.36 parts per million (doublet, coupling constant 8 hertz, 1 hydrogen), and aromatic signals between 7.70 and 7.98 parts per million corresponding to the benzene ring protons. These spectroscopic data provide unambiguous confirmation of the proposed structure and demonstrate the characteristic chemical shift patterns expected for this type of organophosphonate system.

The three-dimensional molecular structure features a benzofuran ring system fused to create the characteristic isobenzofuran framework, with the carbonyl group at position 3 contributing to the lactone functionality that defines this heterocyclic system. The phosphonate group attachment at position 1 creates a chiral center, although the compound is typically encountered as a racemic mixture due to the synthetic conditions employed in its preparation. The spatial arrangement of these functional groups influences both the chemical reactivity and biological activity profiles of the compound, making detailed structural understanding essential for rational design of synthetic applications.

Advanced computational studies and crystallographic investigations have provided additional insights into the conformational preferences and electronic structure of this molecule. The benzofuran ring system adopts a planar conformation, while the phosphonate substituent can adopt multiple rotational conformations around the carbon-phosphorus bond. These structural features contribute to the compound's ability to participate in diverse chemical transformations and biological interactions, explaining its utility as a versatile synthetic intermediate.

Historical Context in Organophosphonate Chemistry

The development of this compound must be understood within the broader historical evolution of organophosphonate chemistry, which traces its origins to the pioneering work of early nineteenth-century chemists who first explored the combination of phosphoric acid with organic molecules. The foundational studies began in 1801 when French chemist Boudet generated what he believed to be "phosphoric ether," marking the earliest documented attempt to create organophosphorus compounds. This initial work established the conceptual framework for understanding how phosphorus-containing functional groups could be incorporated into organic molecular architectures.

The systematic development of organophosphorus chemistry accelerated throughout the early 1800s through the contributions of several key investigators. Jean Louis Lassaigne demonstrated the existence of phosphovinic acid in 1820, providing crucial evidence for the stability and synthetic accessibility of carbon-phosphorus bonds. Subsequently, Jules Pelouze successfully synthesized phosphovinic acid in 1833, establishing reliable synthetic protocols that would inform future developments in this field. These early achievements created the methodological foundation that would eventually enable the synthesis of complex organophosphonate systems like this compound.

The pivotal breakthrough in organophosphate synthesis occurred in 1848 when Swiss chemist Franz Anton Voegeli, working under the supervision of Gustav Magnus at the University of Berlin, successfully synthesized triethyl phosphate, representing the first neutral ester of phosphoric acid. This achievement demonstrated that phosphoric acid could form stable ester linkages with organic alcohols, establishing the fundamental chemical principles that would later be applied to the synthesis of more complex phosphonate systems. The work of Voegeli provided direct inspiration for subsequent generations of chemists seeking to explore the synthetic potential of organophosphorus compounds.

The modern understanding of organophosphonate chemistry emerged through the development of sophisticated synthetic methodologies, particularly the Michaelis-Arbuzov reaction discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov. This reaction enables the efficient conversion of phosphite esters with alkyl halides to form phosphonates, providing a general synthetic approach that has proven essential for accessing complex organophosphonate structures. The reaction mechanism involves nucleophilic attack of the phosphorus center on an electrophilic carbon, followed by intramolecular rearrangement to generate the final phosphonate product with excellent efficiency.

| Year | Investigator | Achievement | Significance |

|---|---|---|---|

| 1801 | Boudet | First phosphoric ether synthesis | Established organophosphorus concept |

| 1820 | Lassaigne | Demonstrated phosphovinic acid existence | Proved carbon-phosphorus bond stability |

| 1833 | Pelouze | Synthesized phosphovinic acid | Developed reliable synthetic protocols |

| 1848 | Voegeli | Synthesized triethyl phosphate | First neutral phosphoric acid ester |

| 1898 | Michaelis | Discovered Michaelis-Arbuzov reaction | General phosphonate synthesis method |

Contemporary synthetic approaches to this compound employ advanced variations of the classical Michaelis-Arbuzov methodology, adapted specifically for the incorporation of heterocyclic substrates. The synthesis typically involves the reaction of sodium methoxide with dimethyl hydrogen phosphite and 2-carboxybenzaldehyde under carefully controlled conditions, followed by acidification and extraction procedures to isolate the desired product. This synthetic route demonstrates the evolution of organophosphonate chemistry from simple ester formation to sophisticated multi-step processes capable of generating complex heterocyclic phosphonate systems.

The historical development of organophosphonate chemistry has been driven by the recognition that these compounds possess unique chemical and biological properties that distinguish them from other classes of organophosphorus molecules. Unlike organophosphate compounds, which are primarily known for their roles as pesticides and potential chemical warfare agents, organophosphonates have found extensive applications in pharmaceutical chemistry due to their enhanced metabolic stability and reduced toxicity profiles. This distinction has motivated continued research into the synthesis and application of complex organophosphonate systems like this compound.

Propriétés

IUPAC Name |

3-dimethoxyphosphoryl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKUNQAVGWOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455870 | |

| Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61260-15-9 | |

| Record name | Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(1,3-dihydro-3-oxo-1-isobenzofuranyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7Q5H4GD72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Laboratory-Scale Synthesis

Step 1: Formation of the Phosphonate Intermediate

- Reagents: Dimethyl phosphite, sodium metal (to generate sodium methoxide), o-carboxybenzaldehyde

- Solvent: Methanol (dry)

- Conditions: Sodium metal (0.58 g, 10.8 mmol) is dissolved in methanol (15 mL) at 0°C to form sodium methoxide. Dimethyl phosphite (0.92 mL, 10.0 mmol) is added dropwise. Then, o-carboxybenzaldehyde (1.00 g, 6.66 mmol) is added portionwise while stirring.

- Reaction Time: The mixture is gradually warmed to room temperature and stirred for 6 to 8 hours.

Step 2: Acidification and Workup

- Reagent: Methanesulfonic acid (0.77 mL, 11.9 mmol)

- Procedure: Added dropwise to the reaction mixture, stirred for an additional 30 minutes.

- Isolation: The solvent is removed under reduced pressure. Water is added, and the product is extracted with dichloromethane (DCM). The organic layer is washed with water, dried over magnesium sulfate, and concentrated to yield the product as a white solid.

Yield: Approximately 96-99% based on reported procedures.

Physical Data: Melting point 97-99 °C; molecular weight 242.17 g/mol.

This method is supported by multiple sources and is considered the standard laboratory preparation route.

Industrial-Scale Synthesis

- The industrial process mirrors the laboratory method but is conducted in large reactors with precise control over temperature (0-20°C initially, then room temperature) and pH to maximize yield and purity.

- Reaction times and reagent stoichiometry are optimized for scale-up.

- Post-reaction workup involves solvent extraction and purification steps to ensure pharmaceutical-grade quality.

Alternative Synthetic Approaches

Synthesis via Tris(trimethylsilyl)phosphite and Phthalic Anhydride

- Reagents: Tris(trimethylsilyl)phosphite, phthalic anhydride

- Solvent: Tetrahydrofuran (THF), freshly distilled

- Conditions: Under nitrogen atmosphere, two equivalents of tris(trimethylsilyl)phosphite are added to phthalic anhydride at room temperature, then heated at 50°C for 12 hours.

- Workup: Volatile fractions are evaporated, methanol is added to the residue, stirred for 1 hour, and evaporated. The product is washed with dimethyl ether and crystallized from methanol/water (9:1) to yield colorless crystals suitable for X-ray diffraction.

- This method is less common but provides a crystalline form of the compound and is useful for structural studies.

Reaction Mechanism Insights

- The key step involves nucleophilic addition of the phosphite anion (generated in situ from dimethyl phosphite and sodium methoxide) to the aldehyde group of o-carboxybenzaldehyde.

- Subsequent intramolecular cyclization forms the 1,3-dihydroisobenzofuran ring system with the phosphonate ester attached.

- Acidification with methanesulfonic acid promotes esterification and stabilizes the product.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Dimethyl phosphite + o-carboxybenzaldehyde | Sodium methoxide in methanol, 0°C to RT, acidification with methanesulfonic acid | 6-8 hours | 96-99 | Standard lab and industrial method |

| Tris(trimethylsilyl)phosphite + phthalic anhydride | THF, N2 atmosphere, 50°C for 12 h, methanol workup | 12 hours | Not specified | Produces crystalline product for analysis |

Analytical and Spectroscopic Data

- 1H NMR (500 MHz, DMSO-d6): δ 3.62 (3H, d, J = 8 Hz), 3.86 (3H, d, J = 12 Hz), 6.36 (1H, d, J = 8 Hz), 7.70-7.98 (aromatic protons multiplet)

- Melting Point: 97-99 °C

- Boiling Point: 402 °C at 760 mmHg

- Molecular Formula: C10H11O5P

- Molecular Weight: 242.17 g/mol

These data confirm the identity and purity of the synthesized compound.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphonate derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate serves as a crucial intermediate in synthesizing pharmaceutical compounds. One notable application is its role in the synthesis of inhibitors for poly(ADP-ribose) polymerases (PARP), particularly compounds that exhibit activity against BRCA1-deficient breast cancer cell lines. This compound is utilized in creating derivatives that demonstrate potential therapeutic effects against certain cancer types.

Case Study: Synthesis of PARP Inhibitors

In a study focused on developing PARP inhibitors, this compound was employed to synthesize a specific inhibitor targeting both PARP-1 and PARP-2. The synthesized compound showed promising results in preclinical trials, demonstrating efficacy in inhibiting cancer cell proliferation.

Other Applications

Beyond pharmaceuticals, this compound has applications in organic synthesis as a reagent for various chemical transformations:

- Synthesis of Heterocycles : It is used to create diverse heterocyclic compounds that have potential biological activities.

- Agricultural Chemistry : this compound derivatives are explored for their potential use as agrochemicals.

Mécanisme D'action

The mechanism of action of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate involves its interaction with specific molecular targets. For instance, in the synthesis of PARP inhibitors, the compound acts as a precursor that binds to the active site of the enzyme, inhibiting its activity . This inhibition can lead to the suppression of DNA repair in cancer cells, making them more susceptible to chemotherapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl phosphonate: Similar in structure but lacks the benzofuran ring.

3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid: Similar but with different ester groups.

Uniqueness

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is unique due to its specific structure, which includes both a benzofuran ring and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic chemistry .

Activité Biologique

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (CAS Number: 61260-15-9) is a phosphonate compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry, supported by relevant data and case studies.

- Molecular Formula : CHOP

- Molecular Weight : 242.17 g/mol

- Appearance : White crystalline solid

- Melting Point : 97-99 °C

- Boiling Point : 402 °C at 760 mmHg

- Density : 1.35 g/cm³

This compound is primarily synthesized as an intermediate in the production of various pharmaceutical compounds. One significant application is in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy, particularly for BRCA1-deficient breast cancer cell lines .

Anticancer Activity

This compound has been shown to exhibit significant anticancer properties. In vitro studies indicate that it acts as a PARP inhibitor, which is vital for the repair of DNA damage. This mechanism is particularly effective against cancer cells deficient in BRCA1, leading to increased apoptosis and reduced cell proliferation .

Case Study: BRCA1-deficient Breast Cancer

A study demonstrated that compounds synthesized from this compound inhibited the growth of BRCA1-deficient breast cancer cell lines. The compound's ability to interfere with DNA repair mechanisms resulted in enhanced sensitivity to chemotherapy agents .

Enzyme Inhibition

Research also suggests that this compound can inhibit various enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered metabolic states in cancer cells, further contributing to its anticancer effects .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Target | Reference |

|---|---|---|---|

| Anticancer | PARP inhibition | BRCA1-deficient cells | |

| Enzyme inhibition | Metabolic pathway interference | Various metabolic enzymes |

Safety and Toxicity Profile

While this compound shows promising biological activity, it is essential to assess its safety and toxicity. Preliminary studies indicate moderate toxicity levels; however, detailed toxicological evaluations are necessary for clinical applications .

Q & A

Q. What advanced chromatographic techniques ensure purity in enantioselective syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.